molecular formula C9H9IO B12955255 3-(3-Iodophenyl)oxetane

3-(3-Iodophenyl)oxetane

Cat. No.: B12955255
M. Wt: 260.07 g/mol
InChI Key: NJCRNZQDWIAPNH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodophenylmethanol with an epoxide under basic conditions to form the oxetane ring . Another approach involves the use of vinyl sulfonium ions and alcohols in the presence of a photocatalyst and blue LED light, which generates a radical intermediate that cyclizes to form the oxetane .

Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of high-yielding cyclization reactions and scalable conditions. The use of photocatalysis and other advanced synthetic techniques allows for the efficient production of oxetane compounds on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Iodophenyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxetane-3-ones, while substitution reactions can yield various substituted phenyl oxetanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)oxetane involves its interaction with molecular targets through its oxetane ring and phenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group can participate in π-π interactions and other non-covalent interactions with target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 3-(3-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can be easily substituted, making the compound versatile for various synthetic applications .

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

3-(3-iodophenyl)oxetane

InChI

InChI=1S/C9H9IO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2

InChI Key

NJCRNZQDWIAPNH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=CC(=CC=C2)I

Origin of Product

United States

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